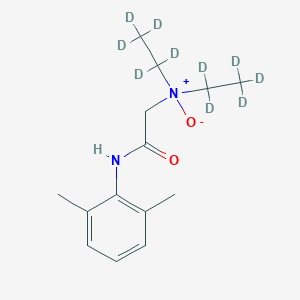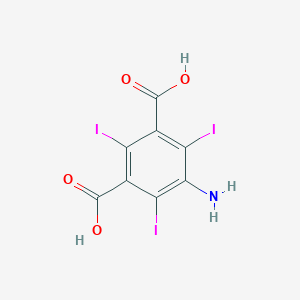
7-Méthoxynaphtalène-1-carbonitrile
Vue d'ensemble
Description
7-Methoxynaphthalene-1-carbonitrile (MNC) is a novel organic compound with a wide range of potential applications in scientific research. It is a white, crystalline solid with a melting point of 135°C, and is soluble in both water and organic solvents. MNC is a versatile molecule that can be used in various fields, such as biochemistry, pharmacology, and materials science. Its unique properties make it an ideal candidate for a wide variety of experiments and applications.
Applications De Recherche Scientifique
Activité antitumorale
Le 7-méthoxynaphtalène-1-carbonitrile s'est avéré prometteur dans le domaine de l'oncologie, notamment comme modulateur du récepteur nucléaire orphelin Nur77 . Nur77 joue un rôle significatif dans le développement et la progression de diverses tumeurs. Des composés dérivés du this compound ont été synthétisés et évalués pour leurs propriétés antitumorales. Ces composés ont démontré la capacité de réguler à la hausse l'expression de Nur77 et d'induire l'apoptose médiée par Nur77, qui est une mort cellulaire programmée essentielle pour éliminer les cellules cancéreuses .
Synthèse de dérivés de semicarbazide/thiosemicarbazide
Le composé sert de précurseur pour la synthèse d'une série de nouveaux dérivés de semicarbazide et de thiosemicarbazide . Ces dérivés ont été conçus et synthétisés pour des évaluations biologiques, en particulier pour leurs activités antitumorales. L'introduction de cycles aromatiques bicycliques, tels que les groupes naphtalyle, dans ces molécules s'est avérée efficace pour améliorer leur activité antitumorale .
Exploration du mécanisme d'apoptose
Les recherches impliquant des dérivés du this compound ont contribué à la compréhension des mécanismes d'apoptose . Des études ont montré que certains dérivés peuvent entraîner le clivage de la PARP (poly(ADP-ribose)polymérase), une protéine clé impliquée dans la réparation de l'ADN et la mort cellulaire. Ce clivage est indicatif de l'apoptose, fournissant des informations sur les voies par lesquelles ces composés exercent leurs effets anticancéreux .
Arrêt du cycle cellulaire
En plus d'induire l'apoptose, les dérivés du this compound ont été observés pour inhiber la croissance cellulaire et arrêter le cycle cellulaire . Ceci est particulièrement important dans le traitement du cancer, car la division cellulaire incontrôlée est une caractéristique du cancer. En arrêtant le cycle cellulaire, ces composés empêchent la prolifération des cellules cancéreuses .
Activité antiproliférative
Plusieurs lignées cellulaires cancéreuses, notamment A549 (cancer du poumon), HepG2 (cancer du foie), HGC-27 (cancer de l'estomac), MCF-7 (cancer du sein) et HeLa (cancer du col de l'utérus), ont été testées contre des dérivés du this compound . Ces études ont révélé une activité antiproliférative puissante, soulignant le potentiel du composé comme candidat de premier plan pour le développement futur de médicaments anticancéreux<a aria-label="1: Several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), have been tested against derivatives of 7-Methoxynaphthalene-1-carbonitrile1" data-citationid="4b5591cc-948e-64c3-4e3c-ec2896bec
Propriétés
IUPAC Name |
7-methoxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKVWPTULZNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462948 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158365-54-9 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

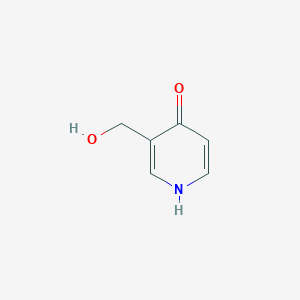



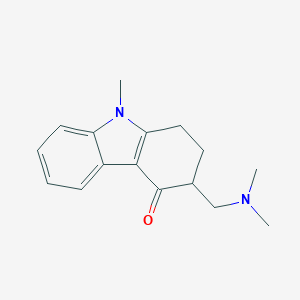

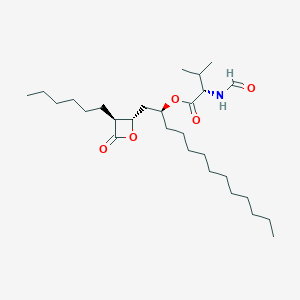
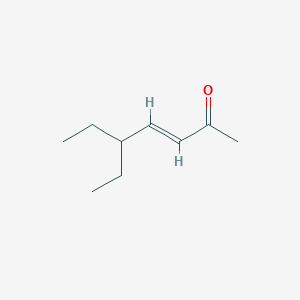
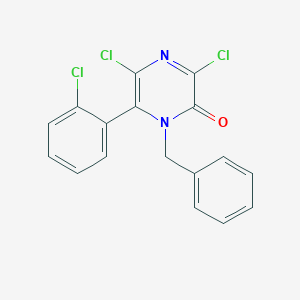
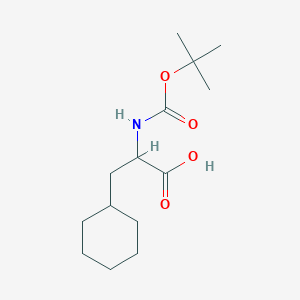

![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
